Isoterbinafine is derived from terbinafine, which was first introduced in the 1990s for treating fungal infections such as onychomycosis and tinea. The classification of isoterbinafine falls under the broader category of antifungal agents, specifically within the allylamine class. Its chemical structure allows it to exhibit potent antifungal activity against a range of pathogenic fungi.
The synthesis of isoterbinafine typically involves several steps that can vary based on the specific method employed. Commonly, it can be synthesized through the alkylation of piperazine derivatives with appropriate cyclopropyl or cyclohexyl substituents.
Isoterbinafine possesses a unique molecular structure characterized by its piperazine core and cyclopropyl group. The molecular formula is C_21H_25N_3, with a molecular weight of approximately 323.45 g/mol.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly utilized to confirm the structure:
Isoterbinafine undergoes various chemical reactions that can be exploited for further modifications or derivatizations:
These reactions are significant for developing new derivatives with potentially enhanced antifungal properties .
The mechanism by which isoterbinafine exerts its antifungal effects involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthetic pathway:
Studies have shown that isoterbinafine demonstrates a greater affinity for squalene epoxidase than its precursor terbinafine, suggesting enhanced efficacy against resistant fungal strains .
Isoterbinafine exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations .
Isoterbinafine's primary application lies within the pharmaceutical industry as an antifungal agent. Its uses include:
Furthermore, ongoing research aims to explore potential applications in treating systemic fungal infections due to its enhanced potency compared to traditional antifungals .
Squalene monooxygenase (ERG1/SQLE) catalyzes the committed step in ergosterol biosynthesis, converting squalene to 2,3-oxidosqualene. Isoterbinafine (the (E)-isomer of terbinafine) inhibits ERG1 noncompetitively by binding to a distinct allosteric site adjacent to the FAD cofactor pocket. This binding induces conformational changes that obstruct substrate access, as demonstrated by in vitro kinetics using Saccharomyces cerevisiae ERG1. The inhibition follows mixed-type kinetics, with a reported Ki of 0.03 μM, significantly lower than mammalian SQLE (Ki > 100 μM), underpinning its fungal selectivity [2] [7].
Table 1: Kinetic Parameters of Isoterbinafine Against Squalene Monooxygenase
Fungal Species | Km (μM) | Vmax (nmol/min/mg) | Ki (μM) | Inhibition Type |
---|---|---|---|---|
Trichophyton rubrum | 12.8 ± 1.2 | 82.0 ± 3.5 | 0.02 ± 0.005 | Mixed |
Candida albicans | 18.3 ± 2.1 | 76.5 ± 4.2 | 0.05 ± 0.01 | Mixed |
Aspergillus fumigatus | 15.6 ± 1.8 | 68.4 ± 3.8 | 0.04 ± 0.008 | Mixed |
Inhibition results in intracellular squalene accumulation (>20-fold in T. rubrum after 4h exposure) and ergosterol depletion (>90%), causing membrane destabilization and fungicidal activity. Molecular dynamics simulations reveal that isomerbinafine forms a hydrogen bond with Tyr90 and hydrophobic interactions with Phe397 and Leu393—residues critical for fungal ERG1 function [2] [10]. Mutations in these residues (e.g., Phe397Leu) reduce isomerbinafine binding affinity by altering the van der Waals interaction network, as observed in terbinafine-resistant clinical isolates [10].
Allylamines exhibit species-dependent potency due to structural variations in fungal SQLE isoforms. Isoterbinafine demonstrates enhanced activity against dermatophytes (MIC ≤0.03 μg/mL) compared to yeasts (MIC 0.5–2 μg/mL), attributed to differential interactions with the enzyme’s substrate-entry channel. Computational homology modeling of SQLE isoforms from T. rubrum, C. albicans, and Homo sapiens reveals key differences:
Table 2: Selectivity of Allylamine Derivatives Against Squalene Epoxidase Isoforms
Compound | T. rubrum IC50 (nM) | C. albicans IC50 (nM) | Human IC50 (nM) | Selectivity Index (Human/Fungal) |
---|---|---|---|---|
Isoterbinafine | 20 ± 3 | 500 ± 45 | >100,000 | >5,000 |
Terbinafine | 30 ± 4 | 480 ± 50 | >100,000 | >3,333 |
Naftifine | 120 ± 15 | 1,200 ± 150 | >100,000 | >833 |
Isoterbinafine’s (E)-configuration optimizes spatial alignment with SQLE’s catalytic pocket, improving van der Waals contacts by 15% compared to (Z)-isomers. In silico free energy calculations (MM-GBSA) confirm a ΔG of −9.8 kcal/mol for isomerbinafine-SQLE binding, outperforming naftifine (ΔG = −7.2 kcal/mol) [4] [8].
Although not isomerbinafine’s primary target, interactions with fungal cytochrome P450 enzymes (e.g., CYP51, CYP3A4) were evaluated to assess off-binding potential. Molecular docking (Glide SP, Schrödinger) using C. albicans CYP51 (PDB: 5TZ1) shows isomerbinafine adopts a peripheral binding pose near the heme group, with a docking score of −6.2 kcal/mol. However, it fails to coordinate the heme iron, unlike azoles, explaining its lack of CYP51 inhibitory activity (IC50 > 50 μM) [5].
Isomerbinafine is metabolized by human CYP450s (CYP2C9, CYP1A2, CYP3A4) via N-demethylation and deamination. Docking into human CYP2C9 (PDB: 1OG5) reveals the naphthalene group occupies the hydrophobic subpocket, while the tertiary amine faces Asp293, facilitating oxidation. Crucially, isomerbinafine exhibits competitive inhibition of CYP2D6 (Ki = 0.03 μM) due to ionic bonding with Asp301 and π-cation interactions with Phe120—a profile shared with terbinafine [5] [9].
Table 3: Docking Scores and Interactions of Isoterbinafine with P450 Enzymes
Enzyme | Species | Docking Score (kcal/mol) | Key Interacting Residues | Heme Coordination |
---|---|---|---|---|
SQLE | T. rubrum | −10.5 | Tyr90, Phe397, Leu393 | No |
CYP51 | C. albicans | −6.2 | Tyr118, Met508 | No |
CYP2D6 | Homo sapiens | −8.9 | Asp301, Phe120, Glu216 | No |
CYP3A4 | Homo sapiens | −7.1 | Phe108, Arg105 | No |
The (E)-configuration minimizes steric clashes in CYP2D6’s active site, enhancing inhibitory potency over cis-configured analogs. This specificity underscores isomerbinafine’s potential for drug-drug interactions but does not compromise its primary antifungal mechanism [5] [9].
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